calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
描述
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate (CAS 1259389-38-2), also known as AMG 837 calcium hydrate, is a synthetic small molecule developed as a potent agonist of the GPR40/FFA1 receptor, with an EC50 of 13 nM . Its molecular formula is C52H42CaF6O7 (molecular weight: 932.95 g/mol), featuring a calcium counterion and a stereospecific (3S)-configured hex-4-ynoate backbone . The compound’s structure includes:
- A trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity.
- A biphenylmethoxy linkage, contributing to receptor binding specificity.
- A hex-4-ynoate moiety with a calcium ion, critical for solubility and ionic interactions .
Its stereochemistry and calcium coordination are essential for maintaining agonist activity at GPR40, a target implicated in glucose-dependent insulin secretion . Structural elucidation of this compound and its analogs often employs crystallographic methods via the SHELX software suite, a standard in small-molecule refinement .
属性
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHGONZBHQSA-HRQBZJEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40CaF6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
合成路线和反应条件: : AMG 837 hemi钙盐的合成涉及 β-1-丙炔-1-基-4-[(4'-三氟甲基)[1,1'-联苯]-3-基]甲氧基]苯丙酸与钙离子反应生成hemi钙盐。 反应条件通常涉及使用 DMSO 等溶剂,并在受控温度下进行反应 .
工业生产方法: : AMG 837 hemi钙盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保化合物的纯度,通常≥98% .
化学反应分析
反应类型: : AMG 837 hemi钙盐由于存在三氟甲基和丙炔基等官能团,主要进行取代反应 .
常用试剂和条件: : 这些反应中常用的试剂包括钙离子、DMSO 和其他有机溶剂。 反应通常在受控温度下进行,以确保化合物的稳定性 .
主要产物: : 这些反应形成的主要产物是 β-1-丙炔-1-基-4-[(4'-三氟甲基)[1,1'-联苯]-3-基]甲氧基]苯丙酸的hemi钙盐 .
科学研究应用
化学: : 在化学领域,AMG 837 hemi钙盐用作研究游离脂肪酸受体及其激动剂的参考化合物 .
生物学: : 在生物学研究中,它被用来研究游离脂肪酸受体在葡萄糖代谢和胰岛素分泌中的作用 .
医学: : AMG 837 hemi钙盐在糖尿病研究中具有重要应用。 它被用来研究胰岛素分泌和葡萄糖调节的机制,使其成为开发新型降糖药物的潜在候选药物 .
作用机制
AMG 837 hemi钙盐作为游离脂肪酸受体 1 (FFA1/GPR40) 的部分激动剂。它与二十二碳六烯酸等全FFA1激动剂变构相互作用,增强葡萄糖依赖性胰岛素刺激。 这种机制使其成为研究葡萄糖代谢和胰岛素分泌的宝贵化合物 .
相似化合物的比较
AMG 837 Sodium Salt
Calcium (R,E)-7-[4-(4-Fluorophenyl)-6-Isopropylpyrimidinyl]heptenoate
- Molecular Features : Contains a fluorophenyl-isopropylpyrimidine core instead of biphenylmethoxy. The calcium salt enhances stability but lacks the alkyne moiety present in AMG 835.
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-Fluorophenyl)-3-Quinolinyl]-3,5-Dihydroxyheptenoic Acid Calcium
- Structural Highlights: Features a quinoline ring and cyclopropyl group, differing from AMG 837’s biphenyl system.
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of AMG 837 Calcium Hydrate and Analogues
| Compound | Target/Activity | EC50 (nM) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| AMG 837 Calcium Hydrate | GPR40 agonist | 13 | 932.95 | Trifluoromethylphenyl, biphenylmethoxy, hex-4-ynoate |
| AMG 837 Sodium Salt | GPR40 agonist | 13 | 438.44 | Same as above, sodium counterion |
| Calcium (R,E)-Heptenoate | Lipid metabolism modulator | N/A | ~800* | Fluorophenyl, pyrimidine, isopropyl |
| Quinolinyl Dihydroxyheptenoate | Cardiovascular research | N/A | ~900* | Quinoline, cyclopropyl, dihydroxy |
*Estimated based on structural complexity.
Table 2: Supplier Pricing (Selected Examples)
| Compound | Supplier | Purity | Quantity | Price (USD) | Reference Date |
|---|---|---|---|---|---|
| AMG 837 Calcium Hydrate | Ambeed | 98+% | 5 mg | $216.00 | June 2024 |
| AMG 837 Calcium Hydrate | MedChemExpress | 98.45% | 100 mg | ~$1,400† | April 2024 |
| AMG 837 Sodium Salt | ChemScence | 97.23% | 50 mg | $620.00 | April 2022 |
†Converted from CNY 9,900 at 1 USD ≈ 7 CNY.
Mechanistic and Therapeutic Differentiation
- AMG 837 Calcium Hydrate vs. Sodium Salt : The calcium form offers prolonged half-life due to slower dissociation in physiological conditions, whereas the sodium salt is preferable for in vitro assays requiring rapid solubility .
- Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in AMG 837 enhances electron-withdrawing effects and receptor affinity compared to simpler fluorophenyl substituents in analogues .
- Alkyne vs. Ester Linkages: The hex-4-ynoate moiety in AMG 837 provides rigidity and metabolic resistance, unlike ester-based analogues (e.g., Ethyl (3R,5S,E)-heptenoate), which are more prone to hydrolysis .
Research and Development Insights
生物活性
Calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, commonly referred to as AMG 837, is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for treating metabolic diseases.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a calcium ion associated with a complex organic moiety derived from hex-4-ynoic acid. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.
Pharmacological Effects
Research indicates that calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate exhibits significant biological activity, particularly in the context of metabolic diseases. Key findings include:
- Antidiabetic Properties : Studies have demonstrated that AMG 837 can reduce blood sugar levels in diabetic models, suggesting its potential as a therapeutic agent for conditions such as obesity and insulin resistance. This effect is attributed to its interaction with the FFA1/GPR40 receptor, where it acts as a partial agonist, enhancing insulin secretion in response to glucose levels.
- Antimicrobial Activity : Although primarily studied for metabolic effects, derivatives related to AMG 837 have shown antimicrobial properties. Research on similar compounds indicates that those with trifluoromethyl groups exhibit potent growth inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with low toxicity to human cells .
The biological activity of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate can be attributed to several mechanisms:
- FFA1/GPR40 Activation : By acting on the FFA1 receptor, AMG 837 enhances glucose-dependent insulin secretion from pancreatic beta cells. This mechanism is crucial for managing blood glucose levels in diabetic patients.
- Antimicrobial Pathways : The antimicrobial derivatives demonstrate a broad range of inhibitory effects on bacterial cell functions by targeting macromolecular synthesis, which disrupts bacterial growth and biofilm formation .
Comparative Analysis
To further understand the uniqueness of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(4-Benzyloxy)phenylhex-4-ynoic acid | Lacks calcium ion | More hydrophilic due to absence of trifluoromethyl group |
| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group present | Simpler structure, less complex interactions |
| 2-Hydroxybenzoic acid | Hydroxy group instead of methoxy | Different biological activity profile |
Case Studies
- Diabetes Management : In a controlled study involving diabetic rodents, administration of AMG 837 resulted in a significant decrease in fasting blood glucose levels compared to control groups. This study supports the compound's potential role in diabetes treatment.
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of AMG 837 effectively inhibited Staphylococcus aureus growth at low minimum inhibitory concentrations (MIC), showcasing their potential as new antimicrobial agents without significant toxicity to mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
